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Compound of Interest

2-Methyl-2-phenylpropanoyl!
Compound Name:
chloride

cat. No.: B1313929

This technical guide provides an in-depth analysis of the spectroscopic data for 2-methyl-2-
phenylpropanoyl chloride (C10H11CIO), a key intermediate in various organic syntheses. Due
to the limited availability of public domain experimental spectra for this specific compound, this
guide will focus on the predicted spectroscopic data based on established principles and
analogous compound analysis. This document is intended for researchers, scientists, and drug
development professionals who require a thorough understanding of the structural
characterization of this molecule.

Introduction: The Importance of Spectroscopic
Analysis

2-Methyl-2-phenylpropanoyl chloride is a valuable acylating agent, utilized in the synthesis
of a range of chemical entities.[1] Its reactivity and the purity of the final products are directly
linked to its chemical structure. Therefore, unambiguous confirmation of its identity and purity is
paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This
guide will delve into the theoretical underpinnings of these techniques and provide a detailed,
predicted analysis of the spectral data for 2-methyl-2-phenylpropanoyl chloride.

Molecular Structure and Key Features
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Understanding the molecular structure is fundamental to interpreting its spectroscopic data. 2-
Methyl-2-phenylpropanoyl chloride possesses a quaternary carbon attached to a phenyl
group, two methyl groups, and a carbonyl chloride moiety.

Molecular Structure of 2-Methyl-2-phenylpropanoyl Chloride

Caption: Ball-and-stick model of 2-methyl-2-phenylpropanoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Experimental Protocol (General)

Sample Preparation: A sample of 2-methyl-2-phenylpropanoyl chloride (typically 5-10 mg)
would be dissolved in an appropriate deuterated solvent (e.g., CDCIsz) in an NMR tube.

Data Acquisition: *H and 3C NMR spectra would be acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show two distinct signals:

o Aromatic Protons: The five protons on the phenyl ring will likely appear as a complex
multiplet in the range of d 7.2-7.5 ppm. The exact chemical shifts and coupling patterns will
depend on the electronic effects of the propanoyl chloride group.

* Methyl Protons: The six protons of the two equivalent methyl groups will appear as a sharp
singlet at approximately & 1.6 ppm. The equivalence of these protons is due to the free
rotation around the C-C single bond.
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Predicted *H NMR Data

Chemical Shift (3, ppm) Multiplicity
7.2-75 Multiplet
1.6 Singlet

Predicted **C NMR Spectrum

The 3C NMR spectrum is predicted to show six signals, corresponding to the different carbon
environments in the molecule.

e Carbonyl Carbon: The carbonyl carbon of the acyl chloride is expected to be significantly
deshielded and appear at approximately & 175-180 ppm.[2]

e Aromatic Carbons: The phenyl group will exhibit four signals: one for the ipso-carbon
(attached to the quaternary carbon) around & 140-145 ppm, and three others for the ortho,
meta, and para carbons in the range of & 125-130 ppm.

e Quaternary Carbon: The quaternary carbon atom is predicted to have a chemical shift in the
range of & 45-55 ppm.

e Methyl Carbons: The two equivalent methyl carbons are expected to resonate at
approximately & 25-30 ppm.

Predicted 3C NMR Data

Chemical Shift (3, ppm) Assignment

175-180 Carbonyl (C=0)

140-145 Aromatic (ipso-C)

125-130 Aromatic (ortho, meta, para-C)
45-55 Quaternary (C)

25-30 Methyl (2 x CHs)
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Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol (General)

Sample Preparation: A thin film of the neat liquid sample would be placed between two salt
plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Predicted IR Spectrum

The IR spectrum of 2-methyl-2-phenylpropanoyl chloride is expected to be dominated by a
very strong absorption band characteristic of the acyl chloride functional group.

e C=0 Stretch: A very strong and sharp absorption band is predicted to appear in the region of
1780-1815 cm~1,[3] This high frequency is characteristic of the carbonyl stretch in acyl
chlorides, which is higher than that of ketones, aldehydes, and carboxylic acids due to the
inductive effect of the chlorine atom.[4]

o C-CI Stretch: A medium to strong absorption is expected in the fingerprint region, typically
between 550-730 cm~1, corresponding to the C-Cl stretching vibration.[5]

e Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm~1 due to the C-
H stretching of the aromatic ring.

 Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the methyl groups will
appear just below 3000 cm™1,

o Aromatic C=C Bending: Several characteristic bands for the phenyl group will be present in
the 1450-1600 cm~1 region.
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Predicted IR Absorption Bands

Wavenumber (cm~1) Intensity

> 3000 Weak-Medium
< 3000 Medium
1780-1815 Very Strong
1450-1600 Medium
550-730 Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Experimental Protocol (General)

Sample Introduction: The sample would be introduced into the mass spectrometer via a
suitable inlet system, such as direct infusion or gas chromatography (GC).

lonization: Electron ionization (El) is a common technique for this type of molecule.

Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of
ions at different mass-to-charge ratios (m/z).

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 2-methyl-2-phenylpropanoyl chloride (molecular weight: 182.64 g/mol
) is expected to show a molecular ion peak and several characteristic fragment ions.[6]

e Molecular lon (M*): A peak at m/z 182 (and a smaller peak at m/z 184 due to the 3’Cl
isotope) is expected, although it may be of low intensity due to the lability of the acyl

chloride.

o Base Peak (Acylium lon): The most prominent peak (base peak) is predicted to be at m/z
147. This corresponds to the loss of the chlorine radical (¢Cl) from the molecular ion to form
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a stable acylium ion.[7]

e Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO) to give a
fragment at m/z 119.

o Tropylium lon: Rearrangement and fragmentation of the m/z 119 ion can lead to the
formation of the highly stable tropylium ion at m/z 91.

o Phenyl Cation: A peak at m/z 77 corresponding to the phenyl cation is also possible.

Predicted Mass Spectrometry Fragmentation Pathway

[C10H11CIO]* [C20H1LO]* [CoH11]™ [C7H7]*
m/z 182/184 m/z 147 m/z 119 m/z 91
(Acylium Ion) (Tropylium Ion)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 2-methyl-2-phenylpropanoyl chloride
under electron ionization.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic
data for 2-methyl-2-phenylpropanoyl chloride. By leveraging fundamental principles of NMR,
IR, and MS, and drawing comparisons with analogous structures, we have constructed a
detailed spectral profile for this important chemical intermediate. While predicted data is a
valuable tool, experimental verification remains the gold standard. This guide serves as a
robust framework for researchers to interpret experimental data once it becomes available,
ensuring the accurate identification and quality control of 2-methyl-2-phenylpropanoyl
chloride in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1313929#spectroscopic-data-of-2-methyl-2-
phenylpropanoyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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